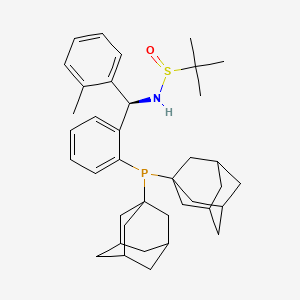
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphino group, adamantane moieties, and a sulfinamide group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the adamantane derivatives, followed by the introduction of the phosphino group and the sulfinamide group. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphino group can be reduced to form phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal ions, influencing catalytic activity, while the adamantane moieties provide steric hindrance, affecting the compound’s binding affinity and selectivity. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds include:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic chemistry.
2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions. Compared to these compounds, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphino, adamantane, and sulfinamide groups, providing distinct reactivity and applications.
Properties
Molecular Formula |
C38H52NOPS |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-25-9-5-6-10-32(25)35(39-42(40)36(2,3)4)33-11-7-8-12-34(33)41(37-19-26-13-27(20-37)15-28(14-26)21-37)38-22-29-16-30(23-38)18-31(17-29)24-38/h5-12,26-31,35,39H,13-24H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1 |
InChI Key |
QDVYXCRHYAMNNR-OUEGBKJRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


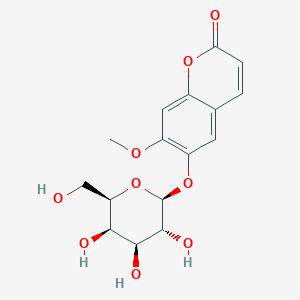
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
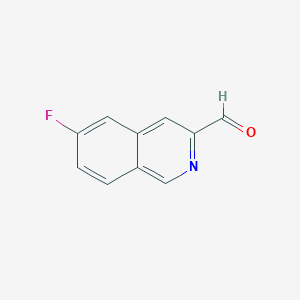
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
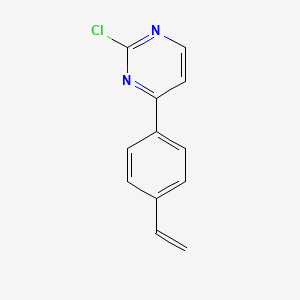
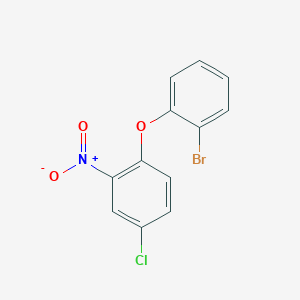
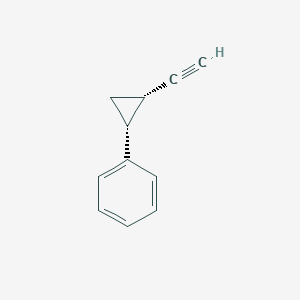
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
![6-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659735.png)
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

